BenchChemオンラインストアへようこそ!

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

Regioselective synthesis Triazole scaffold Building block purity

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine (CAS 1367904-98-0) is a heterocyclic building block belonging to the N2-aryl-1,2,3-triazole class, with molecular formula C₈H₇BrN₄ and molecular weight 239.07 g/mol. The compound features a 1,2,3-triazole core substituted at the N2 position with a meta-bromophenyl group and at the C4 position with a primary amine.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
Cat. No. B13325318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2N=CC(=N2)N
InChIInChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)
InChIKeyKGKLWARYCIVAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine – Core Properties and Procurement Specifications


2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine (CAS 1367904-98-0) is a heterocyclic building block belonging to the N2-aryl-1,2,3-triazole class, with molecular formula C₈H₇BrN₄ and molecular weight 239.07 g/mol . The compound features a 1,2,3-triazole core substituted at the N2 position with a meta-bromophenyl group and at the C4 position with a primary amine. The 2H-1,2,3-triazole scaffold is structurally distinct from the more common 1H-1,2,3-triazole regioisomer, and achieving high regioisomeric purity is a known synthetic challenge due to competing formation of the triazol-1-yl isomer during standard click-chemistry approaches [1]. The 4-amino group serves as a versatile functional handle for further derivatization via amide coupling, sulfonamide formation, or diazotization, while the meta-bromine atom enables cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) for library synthesis [2].

Why 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine Cannot Be Replaced by In-Class Analogs


In-class substitution of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine with its closest analogs introduces three distinct risks: (i) regioisomeric contamination—standard CuAAC click chemistry preferentially yields the 1H-1,2,3-triazole isomer, and the 2H-isomer is not readily accessible in pure form without specialized synthetic methodology [1]; (ii) altered cross-coupling reactivity—the meta-position of the bromine atom yields different electronic and steric properties in palladium-catalyzed reactions compared to para- or ortho-substituted analogs, directly affecting reaction rates and product yields in downstream library synthesis [2]; (iii) loss of the 4-amino derivatization handle—the 4-amine enables distinct synthetic pathways (amide, sulfonamide, urea, and diazonium chemistry) not available on the non-aminated 2-(3-bromophenyl)-2H-1,2,3-triazole scaffold, which itself required a dedicated chromatography-free process to reach >100 g scale at 99% purity [1]. These dimensions are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine vs. Closest Analogs


Regioisomeric Purity Advantage: 2H-Triazole vs. 1H-Triazole Scaffold Accessibility

The 2H-1,2,3-triazole scaffold is intrinsically disfavored under standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, which preferentially produce the 1H-1,2,3-triazole regioisomer. For the 2-(3-bromophenyl) derivative, a specialized N−N bond-forming cyclization of an activated dihydrazone was required to overcome this selectivity challenge. This process delivered 2-(3-bromophenyl)-2H-1,2,3-triazole in 48% overall yield over four telescoped steps with 99% a/a purity at >100 g scale, entirely without chromatography [1]. In comparative terms, the corresponding 1H-regioisomer, 1-(3-bromophenyl)-1H-1,2,3-triazole, is synthetically trivial via CuAAC but structurally and electronically distinct from the 2H scaffold [2]. The 4-amino variant of the 2H scaffold inherits this regioisomeric identity, making it a non-interchangeable building block for programs requiring N2-aryl topology.

Regioselective synthesis Triazole scaffold Building block purity

Meta-Bromo vs. Para-Bromo Positional Isomer: Divergent Cross-Coupling Reactivity

The meta-bromophenyl substituent in the target compound provides distinct electronic and steric properties compared to the para-bromo isomer 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine (CAS 43099-01-0). In 4-aryl-1,2,3-triazole IDO1 inhibitors, the meta-bromo derivative 4-(3-bromophenyl)-1H-1,2,3-triazole was characterized within a systematic SAR study alongside para-chloro, para-fluoro, and para-trifluoromethyl analogs, demonstrating that the position of the halogen on the phenyl ring directly modulates enzyme inhibitory potency [1]. In the oncoimmunomodulator triazole series, the para-bromophenyl derivative (compound 3) reduced c-Myc protein levels to 67±8% of control and PD-L1 to 47±1% of control in HT-29 colon adenocarcinoma cells at 100 µM, while the ortho-bromo and meta-methoxy derivatives showed divergent activity profiles across HT-29, MCF-7, and A-549 cell lines [2]. Although direct meta-bromo data within the 2H-triazol-4-amine subclass has not been published, the class-level inference from these closely related triazole SAR studies indicates that bromine positional isomerism (meta vs. para vs. ortho) produces measurably different biological outcomes.

Cross-coupling Meta-substitution Suzuki reaction Structure-activity relationship

4-Amino Functional Handle vs. Non-Aminated 2-(3-Bromophenyl)-2H-1,2,3-triazole: Divergent Derivatization Utility

The presence of the 4-amino group in the target compound fundamentally expands its synthetic utility compared to the non-aminated analog 2-(3-bromophenyl)-2H-1,2,3-triazole (CAS 342617-09-8). The parent non-aminated scaffold is itself a challenging building block, requiring a dedicated scalable process (48% yield, 99% purity, >100 g scale) to overcome regioisomer formation [1]. The 4-amino derivative adds a nucleophilic handle enabling amide bond formation with carboxylic acids, sulfonamide synthesis with sulfonyl chlorides, urea formation with isocyanates, and diazonium salt chemistry for Sandmeyer-type transformations. In the broader 2-aryl-2H-1,2,3-triazole-4-amine class, this amino group has been exploited to synthesize 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles with antibacterial activity [2]. The non-aminated scaffold lacks this derivatization vector entirely, making the two compounds non-substitutable in any synthetic sequence requiring C4-triazole functionalization.

Amine derivatization Amide coupling Building block utility Parallel synthesis

IDO1 Inhibitory Activity of Meta-Bromophenyl Triazole Scaffolds: Class-Level Target Engagement Evidence

The 4-aryl-1,2,3-triazole scaffold has been established as a validated pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a target of high interest in cancer immunotherapy. In the foundational SAR study by Röhrig et al. (J Med Chem 2012), 4-(3-bromophenyl)-1H-1,2,3-triazole was characterized as part of a systematic panel of 4-aryl-1,2,3-triazoles alongside 4-phenyl, 4-(4-chlorophenyl), 4-(4-fluorophenyl), 4-(4-tolyl), and 4-(4-trifluoromethylphenyl) analogs [1]. A structurally related compound, 5-(3-bromophenyl)-1H-1,2,3-triazole, demonstrated a Ki of 4 nM against methionine aminopeptidase 2 (MetAP2) and an IC50 of 2,000 nM against IDO1, with >100,000 nM against tryptophan 2,3-dioxygenase (TDO), indicating target selectivity [2]. This class-level evidence establishes the meta-bromophenyl-triazole substructure as a privileged motif for IDO1 inhibitor design. The target compound 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine presents this meta-bromophenyl pharmacophore on the 2H-triazole scaffold with an additional C4-amine handle, offering a structurally differentiated entry point for IDO1 inhibitor optimization programs.

IDO1 inhibition Immuno-oncology Triazole scaffold Enzyme inhibition

Oncoimmunomodulatory Activity: Para-Bromophenyl Triazole Benchmark and Meta-Substitution Implications

In a recent systematic study of fourteen triazole-scaffold derivatives as oncoimmunomodulators targeting PD-L1 and c-Myc, the para-bromophenyl-substituted triazole (compound 3) was identified as the most active dual downregulator across three cancer cell lines [1]. At 100 µM, compound 3 reduced c-Myc protein to 67±8% of control and PD-L1 to 47±1% of control in HT-29 colon adenocarcinoma cells. In gene expression assays, compound 3 inhibited approximately 85% of c-Myc gene expression [1]. Critically, the SAR within this series demonstrated that the position of substituents on the phenyl ring directly modulated activity: ortho-bromo, meta-methoxy, and para-methoxy derivatives showed divergent activity fingerprints across HT-29, MCF-7, and A-549 cell lines. Compound 3 was also effective in co-culture models with Jurkat T cells, reducing MCF-7 cancer cell viability to 45±4% of control (vs. BMS-8 reference: 57±7%) [1]. While this evidence is for the para-bromo isomer, it establishes the bromophenyl-triazole pharmacophore as privileged for dual PD-L1/c-Myc modulation. The target compound's meta-bromo substitution represents an underexplored isomeric position within this validated pharmacophore class, offering a differentiated starting point for SAR exploration.

PD-L1 downregulation c-Myc inhibition Oncoimmunomodulator Small molecule immunotherapy

Scalable Supply Feasibility: Chromatography-Free Process for the Parent 2H-Triazole Scaffold at Multi-Gram Scale

The supply chain feasibility of 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine is underpinned by a demonstrated scalable, chromatography-free process for its parent scaffold 2-(3-bromophenyl)-2H-1,2,3-triazole, developed by Idorsia Pharmaceuticals Ltd [1]. This process addresses the core synthetic challenge—competing formation of the 1H-regioisomer—through N−N bond-forming cyclization of an activated dihydrazone. The process has been validated at >100 g scale, delivering 99% a/a purity with 48% overall yield across four telescoped steps without any chromatographic purification [1]. In contrast, the standard CuAAC approach to 1,2,3-triazoles typically produces regioisomeric mixtures requiring chromatographic separation, which becomes prohibitively expensive at scale [2]. While this process data is for the non-aminated parent compound, it establishes the industrial feasibility of the 2-(3-bromophenyl)-2H-1,2,3-triazole core, providing a credible pathway to multi-gram quantities of the 4-amino derivative through analogous or subsequent amination chemistry.

Scalable synthesis Process chemistry Chromatography-free Bulk procurement

Recommended Application Scenarios for 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine Based on Quantitative Evidence


IDO1/TDO Inhibitor Medicinal Chemistry Programs

The meta-bromophenyl-triazole substructure has validated activity against indoleamine 2,3-dioxygenase 1 (IDO1), with the structurally related 5-(3-bromophenyl)-1H-1,2,3-triazole showing an IDO1 IC50 of 2,000 nM and a MetAP2 Ki of 4 nM [1]. The target compound's 2H-1,2,3-triazol-4-amine scaffold provides a regioisomerically distinct core for SAR exploration beyond the 1H-triazole series characterized in the foundational IDO1 inhibitor literature [2]. The 4-amino group enables amide coupling to introduce additional binding elements targeting the IDO1 active site or adjacent pockets, while the meta-bromine serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling. This compound is recommended for laboratories seeking to expand the chemical space of non-1H-triazole IDO1 inhibitors with retained synthetic tractability.

Oncoimmunomodulator Lead Optimization: PD-L1/c-Myc Dual Targeting

The para-bromophenyl triazole scaffold has been validated as the most potent dual PD-L1/c-Myc downregulator among fourteen triazole derivatives, achieving 53% PD-L1 reduction and 33% c-Myc reduction in HT-29 cells at 100 µM, with enhanced activity over the BMS-8 reference compound in co-culture models [3]. The target compound presents the underexplored meta-bromophenyl isomer on the 2H-triazol-4-amine scaffold, offering a differentiated chemical starting point for SAR studies investigating how bromine positional isomerism affects PD-L1 and c-Myc modulation. The 4-amine handle can be exploited to introduce solubilizing groups, pharmacokinetic modulators, or fluorescent probes for target engagement studies, directly addressing the developability limitations of the current bromophenyl-triazole lead series.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block

The combination of a meta-bromine (Suzuki handle) and a primary amine (amide/sulfonamide handle) on the regioisomerically pure 2H-1,2,3-triazole core makes this compound an ideal bifunctional building block for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction [4]. The demonstrated scalable, chromatography-free synthesis of the parent scaffold (99% purity at >100 g scale) provides supply chain confidence for library-scale procurement [5]. Unlike the more common 1H-triazole building blocks that dominate commercial catalogs, the 2H-triazol-4-amine topology presents substituents in a distinct geometry, enabling access to chemical space orthogonal to CuAAC-derived triazole libraries. This compound is recommended as a core scaffold for fragment-based drug discovery (FBDD) libraries targeting novel protein interaction surfaces.

Kinase Inhibitor and MetAP2 Inhibitor Scaffold Exploration

The triazole ring is a recognized bioisostere for the amide bond, and 1,2,3-triazoles have been extensively employed as hinge-binding motifs in kinase inhibitor design. The meta-bromophenyl triazole substructure has demonstrated potent methionine aminopeptidase 2 (MetAP2) inhibition (Ki = 4 nM for a closely related analog), a target implicated in angiogenesis and obesity [1]. The target compound provides a differentiated 2H-triazole scaffold with an exocyclic amine that can serve as a hydrogen bond donor/acceptor for hinge region interactions in kinase ATP-binding sites, distinct from the 1H-triazole topology more commonly exploited. The meta-bromine allows for vector diversification toward selectivity pockets, making this compound suitable for hit-to-lead campaigns against kinase and metalloprotease targets where triazole-based inhibitors have established precedent.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.